Lathyrine Synthase Substrate Specificity
2-Aminopyrimidine-4-carboxylic acid is the sole natural substrate of lathyrine synthase, the enzyme catalyzing the final step of lathyrine biosynthesis. In isotope dilution experiments using excised shoots of Lathyrus tingitanus seedlings fed [2-¹⁴C]uracil, the presence of an exogenous pool of 2-amino-4-carboxypyrimidine (the target compound) decreased the specific activity of newly synthesized radioactive lathyrine to 46% of the control value without inhibiting total lathyrine synthesis [1]. By contrast, the C4-hydroxyl analog 2-amino-4-hydroxypyrimidine (isocytosine) produced no significant dilution effect, and the C2-deaminated analog 2-hydroxy-4-carboxypyrimidine diluted specific activity only to 67% of control [1]. These data demonstrate that both the 2-amino and 4-carboxyl groups are required for efficient metabolic channeling. The enzyme itself has been partially purified 150-fold and exhibits a bimodal pH optimum with a major peak at pH 4.5 and a secondary peak at pH 7.2; it requires pyridoxal 5′-phosphate and is stimulated by biotin [2]. The C5-carboxy positional isomer (2-aminopyrimidine-5-carboxylic acid) has no known role in this pathway and cannot substitute for the 4-carboxy compound in any reported enzymological study.
| Evidence Dimension | Isotope dilution of lathyrine specific activity (measure of metabolic incorporation into lathyrine biosynthetic pathway) |
|---|---|
| Target Compound Data | 2-Amino-4-carboxypyrimidine: decreased lathyrine specific activity to 46% of control |
| Comparator Or Baseline | 2-Hydroxy-4-carboxypyrimidine: decreased to 67% of control; 2-Amino-4-hydroxypyrimidine (isocytosine): no significant effect (~100% of control); 2-Aminopyrimidine-5-carboxylic acid: no known activity in this pathway |
| Quantified Difference | Target compound dilutes specific activity to 46% vs 67% for the 2-hydroxy analog (1.46-fold greater dilution efficiency); isocytosine shows no measurable incorporation (functional null). 5-COOH isomer is pathway-irrelevant. |
| Conditions | Excised shoots of Lathyrus tingitanus seedlings; [2-¹⁴C]uracil as radiolabeled precursor; lathyrine isolated by sequential chromatography and electrophoresis; radiometric detection. |
Why This Matters
For researchers studying lathyrine biosynthesis, plant pyrimidine metabolism, or non-protein amino acid enzymology, only the 4-carboxy isomer provides the authentic metabolic precursor; use of the 5-carboxy isomer or deaminated analogs will fail to trace or reconstitute the pathway.
- [1] Brown, E.G. & Turan, Y. (1996). Lathyrine biosynthesis and the origin of the precursor 2-amino-4-carboxypyrimidine in Lathyrus tingitanus. Phytochemistry, 43(5), 1029–1031. DOI: 10.1016/S0031-9422(96)00436-0 View Source
- [2] Brown, E.G. & Mohamad, J. (1994). Partial purification and properties of lathyrine synthase. Phytochemistry, 36(2), 285–287. DOI: 10.1016/S0031-9422(00)97062-6 View Source
